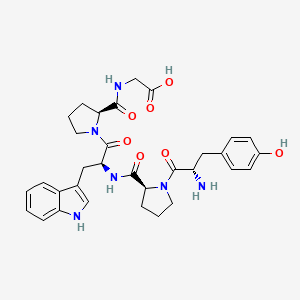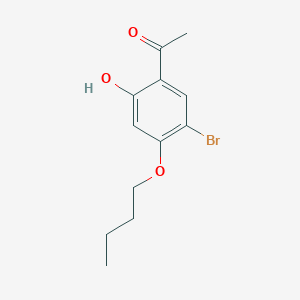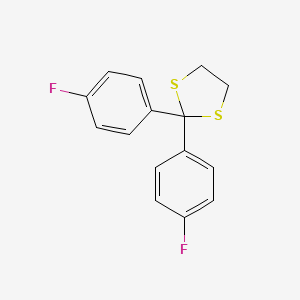![molecular formula C21H22FNO2 B14278510 4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline CAS No. 124534-69-6](/img/structure/B14278510.png)
4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents .
Preparation Methods
The synthesis of 4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the butoxyphenyl intermediate: This involves the reaction of 4-butoxyphenol with an appropriate alkylating agent under basic conditions.
Ethoxylation: The butoxyphenyl intermediate is then reacted with ethylene oxide to introduce the ethoxy group.
Quinoline formation: The ethoxylated intermediate undergoes cyclization with a fluorinated quinoline precursor under acidic conditions to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with oxidized side chains.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups on the side chains.
Scientific Research Applications
4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria and bacterial infections.
Mechanism of Action
The mechanism of action of 4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with DNA and enzymes, leading to the inhibition of essential cellular processes. The quinoline ring structure allows it to intercalate into DNA, disrupting replication and transcription. Additionally, the fluorine atom at the 8-position enhances its binding affinity to target proteins, increasing its potency .
Comparison with Similar Compounds
4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline structure but different side chains.
Quinine: Another antimalarial compound with a quinoline core but distinct stereochemistry and functional groups.
Ciprofloxacin: A fluoroquinolone antibiotic with a similar fluorinated quinoline structure but different substituents on the ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
124534-69-6 |
|---|---|
Molecular Formula |
C21H22FNO2 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-[2-(4-butoxyphenyl)ethoxy]-8-fluoroquinoline |
InChI |
InChI=1S/C21H22FNO2/c1-2-3-14-24-17-9-7-16(8-10-17)12-15-25-20-11-13-23-21-18(20)5-4-6-19(21)22/h4-11,13H,2-3,12,14-15H2,1H3 |
InChI Key |
FUTIZZJYOPWKBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CCOC2=C3C=CC=C(C3=NC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14278438.png)

![2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal](/img/structure/B14278443.png)
![5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B14278446.png)
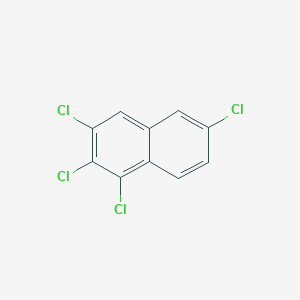
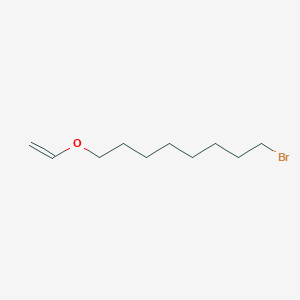
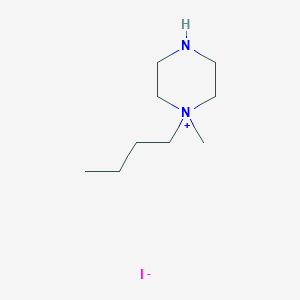
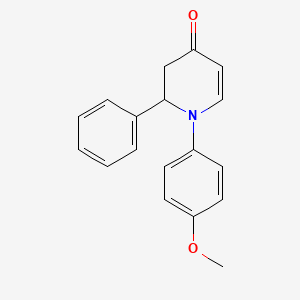
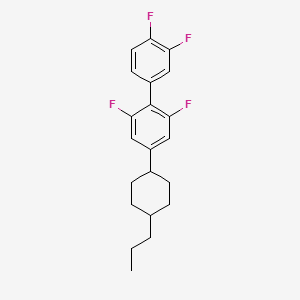
![2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol](/img/structure/B14278486.png)
